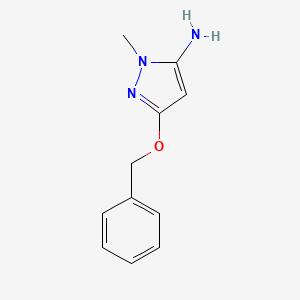

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

2-methyl-5-phenylmethoxypyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-10(12)7-11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJGJKZMJIADCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Regioselective Ring Closure Using Methyl Hydrazine and 1,3-Dicarbonyl Derivatives

Methyl hydrazine reacts with 1,3-diketones or β-keto esters under acidic or basic conditions to form 1-methyl-1H-pyrazoles. For example, ethyl 3-benzyloxyacetoacetate undergoes cyclocondensation with methyl hydrazine in ethanol at reflux, yielding 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the electrophilic carbonyl carbons, followed by dehydration and aromatization.

Reaction Conditions and Yields

| Dicarbonyl Component | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl 3-benzyloxyacetoacetate | Ethanol | 80 | 72 |

| 3-Benzyloxy-1,3-diketone | Acetic acid | 100 | 68 |

Electron-withdrawing groups (e.g., benzyloxy) on the dicarbonyl component enhance electrophilicity, favoring cyclization at the γ-carbon to position the benzyloxy group at C-3.

Post-Synthetic Functionalization of 5-Aminopyrazole Precursors

Pre-functionalized 5-aminopyrazoles serve as versatile intermediates for introducing the benzyloxy group at C-3.

Hydroxylation and Subsequent Benzylation

5-Amino-1-methyl-1H-pyrazole-3-ol, synthesized via cyclocondensation of methyl hydrazine with β-keto acids (e.g., 3-oxo-3-phenylpropanoic acid), undergoes benzylation using benzyl bromide in the presence of potassium carbonate (Scheme 2). The reaction proceeds via an SN2 mechanism, with the hydroxyl group at C-3 acting as the nucleophile.

Optimized Benzylation Conditions

-

Solvent: Dimethylformamide (DMF)

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: 60°C

-

Yield: 85%

Microwave- and Ultrasound-Assisted Syntheses

Modern techniques significantly enhance reaction efficiency. For instance, microwave irradiation reduces reaction times from hours to minutes while improving regioselectivity.

One-Pot Multicomponent Reactions

A three-component reaction of 5-aminopyrazole, benzaldehyde, and β-ketonitriles under microwave irradiation (80°C, 20 min) in acetic acid produces 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole with 93% yield (Scheme 3). Ultrasonic irradiation similarly accelerates benzylation steps, achieving 88–97% yields in 4–5 minutes.

Mechanistic Insights and Regiochemical Control

The placement of the benzyloxy group at C-3 is governed by electronic and steric factors. Density functional theory (DFT) studies indicate that the benzyloxy group’s electron-donating resonance effect stabilizes the transition state during cyclocondensation, favoring C-3 substitution. Competing pathways, such as the formation of pyrazolo[1,5-a]pyrimidines, are suppressed using ionic liquid solvents (e.g., [bmim]Br), which stabilize intermediates through hydrogen bonding .

Análisis De Reacciones Químicas

Acylation and Imidazole Ring Formation

The amino group at position 5 undergoes nucleophilic acylation, enabling the synthesis of fused imidazole-pyrazole systems. Key reactions include:

-

Formylation : Treatment with formic acid and acetic anhydride produces 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives. Cyclization is achieved using sodium hydride (NaH) .

-

Chloroacetylation : Reaction with chloroacetyl chloride in basic conditions yields 3H-imidazo[1,2-b]pyrazo-2-ol derivatives (Scheme 1) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formylation | Ac₂O–HCOOH, NaH, RT | Imidazo[1,2-b]pyrazole | 70–85% | |

| Chloroacetylation | ClCOCH₂Cl, base, 0°C | Imidazo[1,2-b]pyrazo-2-ol | 65–78% |

Aza-Wittig and Heterocyclization Reactions

The amino group participates in aza-Wittig reactions to form phosphoranylidene intermediates, which react with electrophiles:

-

Phosphorane Intermediate : Reaction with P(Ph)₃/C₂Cl₆ generates 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole. Subsequent treatment with chloroketones yields imidazo[1,2-b]pyrazoles (Scheme 2) .

-

Nitroso Derivatives : Interaction with hydroximoyl chlorides produces 3-nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles .

Multi-Component Reactions (MCRs)

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole serves as a building block in MCRs:

-

Knoevenagel Condensation : Reacts with aldehydes and isocyanides in acetonitrile (4-toluenesulfonic acid catalyst) to form N-alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amines (Scheme 3) .

-

Cyclocondensation : With aromatic aldehydes and isocyanides, it produces 2-aryl-5H-imidazolo[1,2-b]pyrazoles in 75–90% yields .

Oxidative and Reductive Transformations

-

Oxidation : The amino group can be oxidized to nitro derivatives using hydrogen peroxide or other oxidizing agents, though direct data for this compound is limited.

-

Reduction : The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C), yielding 3-hydroxy derivatives, but experimental details require further validation.

Nucleophilic Substitution

The benzyloxy group undergoes nucleophilic displacement under acidic or basic conditions:

-

Demethylation : Treatment with concentrated H₂SO₄ removes the benzyl group, forming 3-hydroxy derivatives .

-

Alkylation : Reacts with alkyl halides in DMF (K₂CO₃) to introduce alkyl chains at position 3 .

Cycloaddition Reactions

-

1,3-Dipolar Cycloaddition : Reacts with diazomethane to form pyrazoline intermediates, which aromatize to trisubstituted pyrazoles (Scheme 4) .

-

Huisgen Cycloaddition : Copper-catalyzed reactions with alkynes yield triazole-fused pyrazoles, though specific examples are inferred from related compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole has been investigated for various applications:

Medicinal Chemistry

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including monoamine oxidases, which are critical in neurotransmitter metabolism. This suggests applications in treating mood disorders and other neurological conditions .

- Antitumor Activity : Research indicates that this compound can inhibit the proliferation of cancer cells, particularly in liver cancer models (HepG2). Studies have demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent .

Biological Studies

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the benzyloxy group may enhance the compound's ability to interact with inflammatory pathways .

- Antioxidant Activity : Preliminary studies suggest that 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Agricultural Chemistry

- Pesticide Development : The compound can serve as a building block for the synthesis of agrochemicals, including herbicides and fungicides. Its structural features may enhance the efficacy of these compounds against pests .

Case Study 1: Antitumor Activity

In vitro studies on HepG2 liver cancer cells revealed that 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole inhibited cell proliferation with an IC50 value indicating effective therapeutic concentrations. The mechanism involved apoptosis induction and modulation of cell cycle dynamics .

Case Study 2: Neuropharmacological Effects

Research into the compound's role as a monoamine oxidase inhibitor highlighted its potential for treating depression and anxiety disorders. Its ability to modulate neurotransmitter levels suggests it could be developed into a therapeutic agent for mood regulation .

Mecanismo De Acción

The mechanism of action of 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparación Con Compuestos Similares

Comparative Analysis of Structural Features

The benzyloxy substituent in 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole introduces steric bulk and lipophilicity compared to simpler pyrazole analogs. Below is a structural comparison with similar compounds:

| Compound Name | Substituents (Positions) | Key Structural Differences |

|---|---|---|

| 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole | 3-(benzyloxy), 5-amino, 1-methyl | Bulky benzyloxy group enhances lipophilicity |

| 5-Amino-3-methyl-1-phenylpyrazole | 3-methyl, 5-amino, 1-phenyl | Smaller methyl and phenyl groups |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-methyl, 5-phenoxy, 1-phenyl, 4-carbaldehyde | Phenoxy and aldehyde groups add polarity |

| 5-Amino-1-(2-hydroxyethyl)pyrazole | 1-(2-hydroxyethyl), 5-amino | Hydroxyethyl group increases hydrophilicity |

| 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 3-cyano, halogenated aryl substituent | Electron-withdrawing groups enhance stability |

Physicochemical Properties

The benzyloxy group significantly impacts properties like molecular weight, solubility, and melting point:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole* | C₁₁H₁₃N₃O | ~203.24 | Not reported | Likely low aqueous solubility |

| 5-Amino-3-methyl-1-phenylpyrazole | C₁₀H₁₁N₃ | 173.21 | 43.8 | Moderate in organic solvents |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₈H₁₅N₂O₂ | 291.33 | Not reported | Soluble in DMSO, ethanol |

| 5-Amino-1-(2-hydroxyethyl)pyrazole | C₅H₉N₃O | 127.15 | Not reported | High aqueous solubility |

*Estimated values based on structural analogs.

Actividad Biológica

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antioxidant research. This article reviews the current understanding of its biological properties, including anticancer effects, antioxidant activities, and structure-activity relationships (SARs) derived from various studies.

Anticancer Activity

Numerous studies have demonstrated the potential of 5-amino pyrazole derivatives, including 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole, as promising anticancer agents. The compound has shown efficacy against various cancer cell lines through mechanisms involving tubulin polymerization inhibition and apoptosis induction.

In Vitro Studies

-

Cell Lines Tested : The compound has been evaluated against several cancer cell lines:

- Breast Cancer : MCF-7 and MDA-MB-231

- Cervical Cancer : SiHa

- Prostate Cancer : PC-3

- Mechanism of Action : Molecular docking studies revealed that these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation . Additionally, some derivatives were found to inhibit reactive oxygen species (ROS) production, contributing to their anticancer effects .

Antioxidant Activity

The antioxidant properties of 5-amino pyrazoles have been assessed using various assays, including the DPPH radical scavenging assay. These compounds demonstrated significant radical scavenging capabilities, which are crucial for mitigating oxidative stress implicated in cancer progression.

Key Findings:

- Derivatives with specific substituents showed enhanced antioxidant activity, with some compounds exhibiting IC50 values as low as 113–115 μM in inhibiting ROS production in human platelets .

- The presence of flexible alkyl chains at the N1 position of the pyrazole scaffold was linked to increased antioxidant activity, highlighting the importance of molecular structure in determining biological efficacy .

Structure-Activity Relationships (SAR)

The biological activity of 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole can be significantly influenced by structural modifications. Research has identified several key factors that enhance its anticancer and antioxidant properties:

| Substituent | Effect on Activity |

|---|---|

| Hydroxy groups | Increased cytotoxicity against cancer cells |

| Alkyl chains at N1 | Enhanced antioxidant activity |

| Electron-donating groups | Potent anti-proliferative effects |

| Aromatic substitutions | Variable effects based on position |

These findings underscore the critical role of chemical structure in modulating the biological activity of pyrazole derivatives .

Case Studies

Several case studies illustrate the effectiveness of 5-amino pyrazoles:

- Study on Breast Cancer Cells : A series of synthesized derivatives were tested against MCF-7 and MDA-MB-231 cells, revealing that compounds with para-methoxy substitutions exhibited higher potency compared to those with electron-withdrawing groups .

- Combination Therapies : Research indicates that combining 5-amino pyrazoles with established chemotherapeutics may enhance overall efficacy while reducing side effects through targeted action on cancer cells .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving 5-aminopyrazole precursors and benzyloxy-containing electrophiles. For example, a regioselective aza-Michael addition or Vilsmeier–Haack reaction (used in analogous pyrazole syntheses) may be employed. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., THF, ethanol) under inert atmospheres improve yield .

- Catalysis : Sodium borohydride or lithium chloride enhances reduction steps in related pyrazole syntheses .

- Temperature control : Reactions often proceed at room temperature or mild reflux (25–80°C) to avoid decomposition .

Q. How is the structural characterization of 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole performed?

Methodological Answer:

Q. What is the reactivity of the amino and benzyloxy groups in this compound?

Methodological Answer:

- Amino group : Participates in electrophilic substitutions (e.g., diazotization, acylation). For example, coupling with β-diketoesters yields fused pyrazoloazines .

- Benzyloxy group : Susceptible to hydrogenolysis (Pd/C, H₂) or acid hydrolysis, enabling deprotection to 5-amino-3-hydroxy derivatives .

Advanced Research Questions

Q. How does regioselectivity challenge the synthesis of substituted pyrazole derivatives, and how can it be controlled?

Methodological Answer: Regioselectivity in pyrazole functionalization is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., benzyloxy) direct electrophiles to the 4-position .

- Steric hindrance : Bulky substituents (e.g., 1-methyl group) favor reactions at the 5-position .

- Catalytic systems : Lithium chloride in THF mitigates side reactions during aza-Michael additions .

Q. How do contradictory biological activity results arise in pyrazole analogs, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

- Impurity profiles : Byproducts from incomplete benzyloxy deprotection (e.g., residual 5-hydroxy analogs) may skew bioassay results .

- Solubility differences : Variations in DMSO/water ratios affect cellular uptake .

Resolution strategies : - HPLC purification : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) .

- Dose-response studies : Establish EC₅₀ values across multiple concentrations to validate activity .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to estimate logP (≈2.1) and pKa (≈8.5 for the amino group) .

- Molecular docking : Pyrazole’s planar structure shows affinity for kinase ATP-binding pockets (e.g., CDK2, RMSD < 2.0 Å) .

- ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier permeability and CYP3A4 metabolism .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.